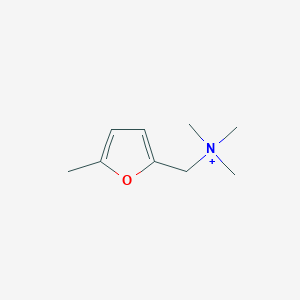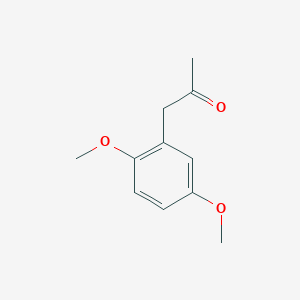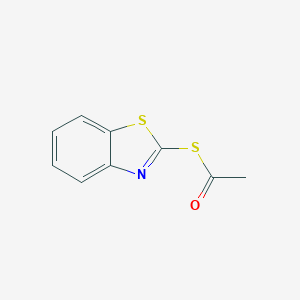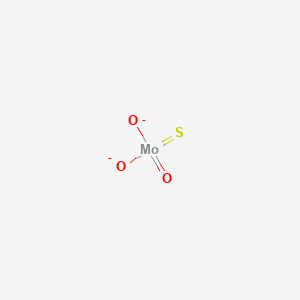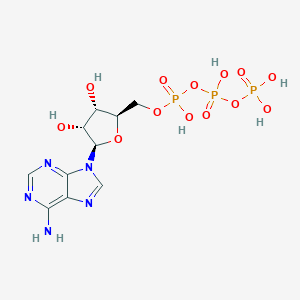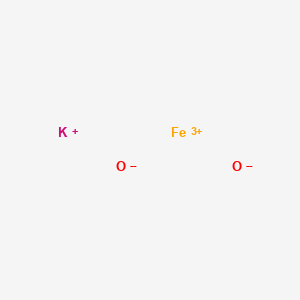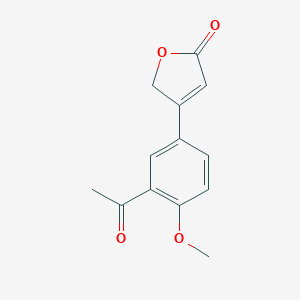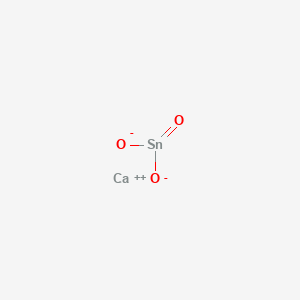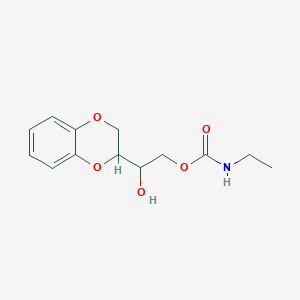
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA has been a subject of scientific research for many years due to its potential therapeutic effects, as well as its recreational use.
Mécanisme D'action
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. However, Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause negative side effects such as dehydration, hyperthermia, and serotonin syndrome.
Effets Biochimiques Et Physiologiques
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a number of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, as well as a decrease in appetite. It can also cause changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-documented. However, there are also limitations to using Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. Its effects can be unpredictable, and it can cause negative side effects in some individuals.
Orientations Futures
There are several areas of future research that could be explored with Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. One area is the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of PTSD and other mental health conditions. Another area of research is the development of new synthetic compounds that have similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester but with fewer negative side effects. Finally, researchers could explore the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances for therapeutic purposes.
Conclusion
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a synthetic psychoactive drug that has been the subject of scientific research for many years. It has potential therapeutic effects but can also cause negative side effects. Future research could explore new synthetic compounds with similar effects to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, as well as the potential use of Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in combination with other psychoactive substances.
Méthodes De Synthèse
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, which is a natural organic compound found in the oils of sassafras trees. The synthesis process involves several steps, including the conversion of safrole to isosafrole, and then to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reduced to Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester using a reducing agent such as aluminum amalgam.
Applications De Recherche Scientifique
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic effects in the treatment of various mental health conditions, such as post-traumatic stress disorder (PTSD) and anxiety. Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to increase empathy and decrease fear and anxiety in clinical settings, which may make it a useful tool for psychotherapy.
Propriétés
Numéro CAS |
13887-62-2 |
|---|---|
Nom du produit |
Ethylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Formule moléculaire |
C13H17NO5 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-ethylcarbamate |
InChI |
InChI=1S/C13H17NO5/c1-2-14-13(16)18-7-9(15)12-8-17-10-5-3-4-6-11(10)19-12/h3-6,9,12,15H,2,7-8H2,1H3,(H,14,16) |
Clé InChI |
PGDADWGXMYAIFG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



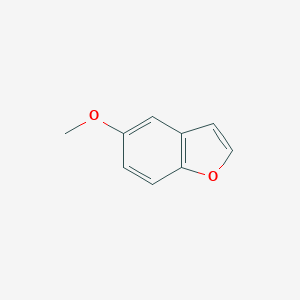
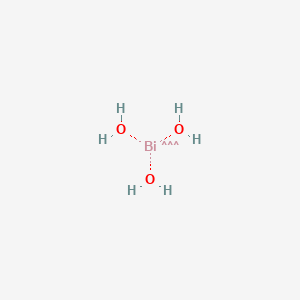

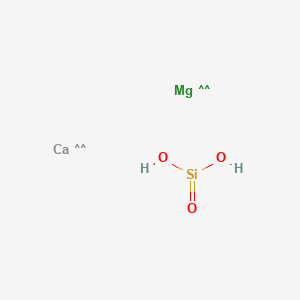
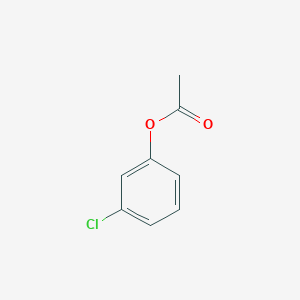
![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)
